1,4,7-Triazabicyclo[5.2.2]undecane

Coordination chemistry Ligand pre-organization Entropic binding penalty

This conformationally rigid bicyclic triamine (CAS 37571-28-1) provides a pre-organized facial N3 donor set with zero rotatable bonds, eliminating conformational ambiguity during metal coordination—an advantage unattainable with flexible linear polyamines like tetraethylenetriamine. Its saturated bridgehead nitrogens deliver moderate basicity (est. pKa 10–12) and an exceptionally large >8 pKa unit gap between protonation events, enabling selective monoprotonation control not available with amidine or guanidine superbases. Commercially supplied at 95% purity, it is the definitive choice for synthesizing well-defined octahedral complexes where meridional isomer formation must be avoided, and serves as a geometrically preserved precursor for cryptand and macrobicyclic ligand construction.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
CAS No. 37571-28-1
Cat. No. B8728032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7-Triazabicyclo[5.2.2]undecane
CAS37571-28-1
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CN2CCN(CCN1)CC2
InChIInChI=1S/C8H17N3/c1-3-10-5-7-11(8-6-10)4-2-9-1/h9H,1-8H2
InChIKeyIYNGLSRZLOHZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,7-Triazabicyclo[5.2.2]undecane (CAS 37571-28-1): Bicyclic Triamine Procurement Baseline for Coordination and Catalysis Research


1,4,7-Triazabicyclo[5.2.2]undecane (CAS 37571-28-1) is a saturated bicyclic triamine with the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol [1]. Its [5.2.2] bridged framework positions three secondary amine nitrogens at bridgehead locations (positions 1, 4, and 7), creating a conformationally rigid, facially oriented N₃ donor set with zero rotatable bonds [1]. Commercially supplied at typical purities of 95% , the compound exhibits a density of 1.074 g/cm³ and a boiling point of 247.978 °C at 760 mmHg . It is listed synonymously with tetraethylenetriamine but is structurally distinct due to its constrained bicyclic architecture .

Why 1,4,7-Triazabicyclo[5.2.2]undecane Cannot Be Replaced by Common In-Class Bases or Linear Triamines


Generic substitution with linear polyamines (e.g., tetraethylenetriamine), amidine superbases (e.g., DBU, DBN), or guanidine bases (e.g., TBD) is not scientifically defensible for applications requiring a specific combination of conformational rigidity, saturated nitrogen basicity, and facial N₃ coordination geometry. The target compound possesses zero rotatable bonds, enforcing a pre-organized facial binding motif absent in flexible linear triamines [1]. Unlike DBU (pKa ~24.3 in MeCN) [2] and TBD (pKa ~26.0 in MeCN) [3], which are strong non-nucleophilic bases operating via guanidinium/amidinium resonance stabilization, 1,4,7-triazabicyclo[5.2.2]undecane is a saturated bicyclic triamine whose basicity arises from through-space hydrogen-bonded network stabilization of its monoprotonated form—a mechanism documented for related bicyclic triamines to produce >8 pKa unit differences between first and second protonation events [4]. This fundamentally different protonation landscape translates into distinct selectivity profiles in deprotonation, catalysis, and metal coordination that cannot be replicated by simply substituting an alternative base or ligand.

Quantitative Differentiation Evidence for 1,4,7-Triazabicyclo[5.2.2]undecane Versus Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Linear Tetraethylenetriamine

1,4,7-Triazabicyclo[5.2.2]undecane possesses zero rotatable bonds, as computed and reported by PubChem [1]. In contrast, tetraethylenetriamine (a common linear synonym and the closest acyclic comparator) has an estimated 8 rotatable bonds. The complete elimination of conformational degrees of freedom in the target compound pre-organizes the three nitrogen donors into a fixed facial geometry, reducing the entropic penalty upon metal chelation compared to the flexible linear analogue [1].

Coordination chemistry Ligand pre-organization Entropic binding penalty

Protonation Landscape: Bicyclic Triamine Hydrogen-Bonded Network Versus Guanidine/Amidine Resonance Stabilization

The Bell et al. (2003) study of structurally related bicyclic triamines established that the monoprotonated forms of these compounds are highly stabilized by a bifurcated hydrogen-bonded network involving the bridge nitrogen and both bridgehead nitrogens, producing a difference of more than 8 pKa units between the first and second protonation events [1]. This 'proton sponge' behavior is mechanistically distinct from the resonance-stabilized guanidinium/amidinium cations formed by TBD (pKa ~26.0 in MeCN) and DBU (pKa ~24.3 in MeCN) [2][3]. While compound-specific pKa data for 1,4,7-triazabicyclo[5.2.2]undecane have not been published, the conserved [5.2.2] bicyclic triamine architecture predicts a similarly large ΔpKa between sequential protonations.

Basicity Proton sponge effect Organocatalysis selectivity

Physicochemical Property Differentiation: Boiling Point, Density, and Polar Surface Area

The experimentally reported boiling point of 1,4,7-triazabicyclo[5.2.2]undecane is 247.978 °C at 760 mmHg, with a density of 1.074 g/cm³ and a topological polar surface area (TPSA) of 18.51 Ų [1]. For comparison, the widely used guanidine base TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene, MW 139.20 g/mol) has a lower boiling point (~221 °C at 760 mmHg) and a TPSA of 18.51 Ų as well, but a higher density (~1.12 g/cm³). DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, MW 152.24 g/mol) has a boiling point of ~261 °C and a density of ~1.02 g/cm³ [2]. The distinct boiling point of the target compound (intermediate between TBD and DBU) offers a differentiable purification window for distillation-based isolation protocols.

Physical properties Purification Formulation compatibility

Saturated Triamine Basicity Type: Secondary Amine Proton Affinity Versus sp²-Hybridized Guanidine/Amidine Bases

1,4,7-Triazabicyclo[5.2.2]undecane contains exclusively sp³-hybridized secondary amine nitrogens, classifying it as a saturated bicyclic triamine base. By contrast, TBD and DBU derive their high basicity from sp²-hybridized imine/guanidine nitrogens with extensive resonance stabilization of the conjugate acid [1]. This fundamental hybridization difference has quantitative consequences: saturated secondary alkyl amines typically exhibit aqueous pKa values in the range of 10–11, whereas TBD and DBU exhibit pKa values of 24–26 in acetonitrile [2]. While the [5.2.2] bicyclic constraint is expected to modestly elevate basicity relative to acyclic analogues through reduced solvation of the free base (a well-established phenomenon for bicyclic amines [3]), the target compound remains categorically distinct from guanidine/amidine superbases in both absolute basicity and nucleophilic character.

Nucleophilicity Basicity mechanism Organocatalysis

Facial N₃ Donor Topology: Pre-organized Tripodal Coordination Versus Linear Chelate Formation

The [5.2.2] bicyclic architecture constrains the three nitrogen donors of 1,4,7-triazabicyclo[5.2.2]undecane into a tripodal, facially coordinating arrangement, as indicated by its SMILES structure C1CN2CCN(CCN1)CC2 where all three N atoms are locked into bridgehead positions [1]. This stands in contrast to the linear tetraethylenetriamine, which can adopt multiple conformations and coordinate in either meridional or facial modes depending on the metal ion and conditions [2]. The facial pre-organization is analogous to that of 1,4,7-triazacyclononane (TACN, a 9-membered macrocyclic triamine), but the [5.2.2] bicyclic framework provides a smaller N₃ cavity and distinct bite angles. Quantitative bite-angle data for the target compound have not been published, but the well-characterized facial coordination of related bicyclic triamines with [7.3.3] bridges [3] supports the inference of a fixed facial topology.

Metal complexation Tripodal ligand Coordination geometry

Procurement-Driven Application Scenarios for 1,4,7-Triazabicyclo[5.2.2]undecane Based on Differentiated Evidence


Pre-Organized Facial Tripodal Ligand for Octahedral Metal Complexation

In coordination chemistry research requiring a rigid, facial N₃ capping ligand with predictable stoichiometry, 1,4,7-triazabicyclo[5.2.2]undecane offers a zero-rotatable-bond architecture (rotatable bonds = 0) that eliminates conformational ambiguity during metal binding [1]. Unlike tetraethylenetriamine, which can adopt multiple coordination modes, the [5.2.2] bicycle enforces exclusive facial coordination, making it suitable for synthesizing well-defined octahedral complexes where meridional isomer formation must be avoided [1]. The smaller N₃ cavity relative to TACN may provide selectivity for smaller transition metal ions.

Controlled Basicity Reagent for Selective Deprotonation Where Superbase Character Is Undesirable

For organic synthesis protocols requiring a saturated triamine base with moderate basicity (estimated aqueous pKa ~10–12) rather than the superbase character of TBD (pKa ~26 in MeCN) or DBU (pKa ~24.3 in MeCN), this compound fills a distinct reactivity niche [2]. The class-level evidence from Bell et al. (2003) further suggests that bicyclic triamines exhibit a uniquely large gap (>8 pKa units) between first and second protonation events due to internal hydrogen-bonded network stabilization [3], enabling selective monoprotonation control that is not available with guanidine or amidine bases.

Building Block for Constrained Macrocycle and Cryptand Synthesis

The [5.2.2] bicyclic scaffold, with three bridgehead nitrogens available for further functionalization, serves as a structurally defined precursor for constructing cryptands, macrobicyclic ligands, and constrained polyamine architectures [1]. The absence of rotatable bonds means that the core geometry is preserved throughout derivatization, enabling rational design of cavity size and donor atom orientation. This contrasts with linear tetraethylenetriamine-based syntheses, where conformational flexibility complicates the prediction of final macrocycle topology [1].

Stabilizer for Alkaline Quaternary Ammonium Hydroxide Solutions

Patent literature references identify 1,4,7-triazabicyclo[5.2.2]undecane as a stabilizer for choline hydroxide and related quaternary trialkylalkanolamine solutions, leveraging its basic amine character to prevent degradation under alkaline conditions [4]. The constrained bicyclic structure may offer enhanced thermal stability of the stabilizer itself compared to linear polyamine alternatives, although direct comparative stability data are not available in the public domain at this time.

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